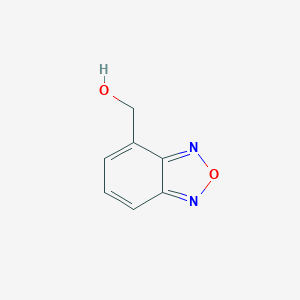

2,1,3-Benzoxadiazol-4-ylmethanol

Description

Structure

2D Structure

Properties

IUPAC Name |

2,1,3-benzoxadiazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDMFOBEJCALFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383587 | |

| Record name | 2,1,3-benzoxadiazol-4-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175609-19-5 | |

| Record name | 2,1,3-benzoxadiazol-4-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,1,3 Benzoxadiazol 4 Ylmethanol and Its Derivatives

Established Synthetic Pathways for the 2,1,3-Benzoxadiazole Core

The construction of the 2,1,3-benzoxadiazole (also known as benzofurazan) ring system is a fundamental step in the synthesis of its derivatives. Established methods typically involve the cyclization of appropriately substituted ortho-nitroanilines or related precursors.

Strategies for Benzoxadiazole Ring Formation

A common and effective method for forming the 2,1,3-benzoxadiazole ring involves the cyclization of 2-nitroaniline. nih.govfrontiersin.org This reaction is often carried out using sodium hypochlorite (B82951) in a basic medium, frequently with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB), to yield the corresponding 2,1,3-benzoxadiazole-1-oxide. nih.govfrontiersin.org Subsequent reduction of the N-oxide is necessary to afford the desired 2,1,3-benzoxadiazole. A widely used reducing agent for this transformation is triphenylphosphine (B44618) (PPh₃) in a solvent like toluene (B28343) or xylene, which provides the final benzoxadiazole product in good yield. nih.govfrontiersin.org

Another approach involves the condensation and aromatization of o-aminophenols. nih.gov While more commonly applied to the synthesis of benzoxazoles, variations of this strategy can be adapted for benzoxadiazole synthesis.

Introduction of the Hydroxymethyl Moiety at the 4-Position

Once the 2,1,3-benzoxadiazole core is established, the introduction of a hydroxymethyl group at the 4-position is a key step in the synthesis of the target compound. This can be achieved through various functional group transformations. One common strategy involves the use of a starting material that already contains a suitable precursor to the hydroxymethyl group. For instance, starting with a 4-substituted benzoxadiazole, such as a 4-bromo or 4-carboxy derivative, allows for subsequent conversion to the hydroxymethyl group.

For example, a 4-bromo-2,1,3-benzoxadiazole can undergo a metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a reagent that introduces a hydroxymethyl equivalent. Alternatively, a 4-carboxy-2,1,3-benzoxadiazole or its corresponding ester can be reduced to the primary alcohol using standard reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

Novel Synthetic Approaches and Reaction Optimizations for 2,1,3-Benzoxadiazol-4-ylmethanol

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound and its analogues. These efforts include the optimization of existing reaction conditions and the exploration of new catalytic systems.

Stereoselective Synthesis and Chiral Induction Methods for this compound Analogues

The development of stereoselective methods is crucial for accessing enantiomerically pure analogues of this compound, which is important for applications in chiral recognition and asymmetric catalysis. Asymmetric synthesis can be achieved by employing chiral catalysts or by using chiral starting materials. mdpi.com For instance, the use of a chiral auxiliary on the benzoxadiazole precursor can direct the stereochemical outcome of subsequent reactions.

Chiral induction, the transfer of chirality from a chiral molecule to a prochiral substrate, is a powerful tool in asymmetric synthesis. uni-muenchen.de In the context of benzoxadiazole analogues, a chiral group can be introduced at a specific position to influence the stereochemistry of a newly formed chiral center. The effectiveness of chiral induction often depends on steric and electronic factors of the chiral directing group. uni-muenchen.de

Catalytic Approaches and Green Chemistry Principles in Benzoxadiazole Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and green synthetic methods. mdpi.com In the synthesis of benzoxadiazoles, catalytic approaches can offer several advantages, including milder reaction conditions, higher yields, and reduced waste generation. nih.gov For example, the use of transition metal catalysts, such as palladium or copper, can facilitate cross-coupling reactions for the introduction of various substituents onto the benzoxadiazole ring. nih.govfrontiersin.org

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. rasayanjournal.co.inrsc.org This includes the use of environmentally benign solvents like water or ethanol, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of recyclable catalysts. nih.govrasayanjournal.co.inresearchgate.net For instance, microwave irradiation has been shown to accelerate the synthesis of oxadiazole derivatives, leading to higher yields in shorter reaction times compared to conventional heating methods. mdpi.comrasayanjournal.co.in

Chemical Derivatization and Analogue Synthesis of this compound

The chemical derivatization of this compound allows for the fine-tuning of its physical and chemical properties. The hydroxymethyl group at the 4-position serves as a versatile handle for a wide range of chemical transformations.

The hydroxyl group can be readily converted into other functional groups. For example, it can be oxidized to an aldehyde or a carboxylic acid, which can then participate in a variety of subsequent reactions such as Wittig reactions, reductive aminations, or amide bond formations. The hydroxyl group can also be esterified or etherified to introduce different alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

Furthermore, the benzoxadiazole ring itself can be functionalized. Electrophilic aromatic substitution reactions can introduce substituents at various positions on the benzene (B151609) ring, although the electron-deficient nature of the benzoxadiazole ring can make these reactions challenging. nih.gov A more versatile approach is the use of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, on halogenated benzoxadiazole precursors. nih.govfrontiersin.org This allows for the introduction of a wide array of aryl, alkynyl, and amino groups, leading to the synthesis of a diverse library of analogues with tailored properties. anjs.edu.iqrdd.edu.iq For instance, refluxing 4-chloro-7-nitro-2,1,3-benzoxadiazole with ethyl (p-amino)benzoate yields a derivative that can be further modified. anjs.edu.iqrdd.edu.iq

Below is a table summarizing some of the synthetic transformations and the resulting derivatives of 2,1,3-benzoxadiazole compounds.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2-Nitroaniline | 1. Sodium hypochlorite, TBAB2. Triphenylphosphine | 2,1,3-Benzoxadiazole | nih.govfrontiersin.org |

| 2-Aminophenol | Benzaldehyde, LAIL@MNP, ultrasound | 2-Phenylbenzoxazole | nih.gov |

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole | Ethyl (p-amino)benzoate | Ethyl-4-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)benzoate | anjs.edu.iqrdd.edu.iq |

| 2-(1H-Benzimidazol-2-ylthio)acetohydrazide | Carbon disulfide, microwave | 5-((1H-Benzimidazol-2-ylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione | rasayanjournal.co.in |

| 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Sodium borohydride, Tin(II) chloride dihydrate | 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline | nih.gov |

Modifications of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position of the 2,1,3-benzoxadiazole ring is a primary site for chemical modification, allowing for the introduction of a diverse array of functional groups and the extension of the molecular framework. Common transformations of this alcohol moiety include oxidation, esterification, and etherification, leading to a range of valuable derivatives.

Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation. For instance, mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are typically employed for the selective oxidation to the aldehyde, 2,1,3-Benzoxadiazole-4-carbaldehyde . Stronger oxidizing agents, for example, potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would facilitate the complete oxidation to the carboxylic acid, 2,1,3-Benzoxadiazole-4-carboxylic acid .

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is often catalyzed by an acid or a coupling agent. For example, the reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield (2,1,3-Benzoxadiazol-4-yl)methyl acetate (B1210297) .

Etherification: The formation of ethers can be achieved through Williamson ether synthesis, where the sodium or potassium alkoxide of this compound, formed by treatment with a strong base like sodium hydride (NaH), is reacted with an alkyl halide. This reaction provides access to a wide variety of ether derivatives.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Pyridinium chlorochromate (PCC) | 2,1,3-Benzoxadiazole-4-carbaldehyde | Oxidation |

| This compound | Potassium permanganate (KMnO₄) | 2,1,3-Benzoxadiazole-4-carboxylic acid | Oxidation |

| This compound | Acetic anhydride, Pyridine | (2,1,3-Benzoxadiazol-4-yl)methyl acetate | Esterification |

| This compound | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 4-(Methoxymethyl)-2,1,3-benzoxadiazole | Etherification |

Substitutions on the Benzoxadiazole Ring System

The aromatic carbocyclic ring of the 2,1,3-benzoxadiazole system is susceptible to electrophilic and nucleophilic substitution reactions, allowing for the introduction of various substituents that can significantly modulate the electronic properties and biological activity of the resulting derivatives.

Electrophilic Aromatic Substitution: The 2,1,3-benzoxadiazole ring is generally considered to be electron-deficient due to the electron-withdrawing nature of the oxadiazole moiety. As a result, electrophilic aromatic substitution reactions, such as nitration and halogenation, typically require forcing conditions and the substitution pattern is directed by the existing substituents on the benzene ring. For this compound, the hydroxymethyl group is an ortho-, para-directing group. However, the strong deactivating effect of the fused oxadiazole ring makes these reactions challenging. Nitration, for instance, can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group onto the benzene ring.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzoxadiazole ring makes it particularly susceptible to nucleophilic aromatic substitution, especially when a good leaving group, such as a halogen, is present on the ring. For instance, derivatives like 7-chloro-2,1,3-benzoxadiazol-4-ylmethanol can readily react with various nucleophiles, including amines, alkoxides, and thiolates, to displace the chloride and form a wide range of functionalized products. This approach is a powerful tool for building molecular complexity.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | HNO₃, H₂SO₄ | Nitro-2,1,3-benzoxadiazol-4-ylmethanol | Nitration |

| 7-Chloro-2,1,3-benzoxadiazol-4-ylmethanol | Ammonia (NH₃) | 7-Amino-2,1,3-benzoxadiazol-4-ylmethanol | Nucleophilic Aromatic Substitution |

| 7-Chloro-2,1,3-benzoxadiazol-4-ylmethanol | Sodium methoxide (B1231860) (NaOCH₃) | 7-Methoxy-2,1,3-benzoxadiazol-4-ylmethanol | Nucleophilic Aromatic Substitution |

Advanced Spectroscopic and Analytical Characterization of 2,1,3 Benzoxadiazol 4 Ylmethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including 2,1,3-Benzoxadiazol-4-ylmethanol and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, the chemical environment of atoms, and their connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in a molecule.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the heterocyclic ring system. The methylene (B1212753) protons (-CH₂OH) would be expected to produce a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. rsc.org The hydroxyl proton (-OH) signal is often a broad singlet whose chemical shift can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons of the benzoxadiazole ring are observed in the δ 110-150 ppm range. ualberta.ca The carbon of the hydroxymethyl group (-CH₂OH) is typically found further upfield, around δ 60-65 ppm. rsc.org

For comparison, the parent 2,1,3-benzoxadiazole shows ¹H NMR signals at approximately δ 7.85 (dd, 2H) and 7.41 (dd, 2H) in CDCl₃. frontiersin.org The specific substitution pattern in this compound results in distinct shifts for the remaining aromatic protons, allowing for unambiguous structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| Aromatic C (quaternary) | - | 140 - 150 |

| -CH₂- | ~4.8 | ~64 |

| -OH | Variable | - |

Note: Predicted values are based on typical ranges for similar structural motifs. rsc.orgualberta.ca

Two-Dimensional (2D) NMR Techniques

To overcome the complexities of 1D spectra and provide definitive structural assignments, various 2D NMR techniques are employed. These experiments correlate signals from different nuclei, mapping out the complete molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for assigning which proton signal corresponds to which carbon signal. For instance, it would definitively link the methylene proton signal at ~4.8 ppm to the methylene carbon signal at ~64 ppm. ualberta.ca

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for piecing together the molecular skeleton by connecting different functional groups and identifying the positions of substituents on the aromatic ring.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the molecule, helping to identify adjacent protons, such as those on the aromatic ring.

The use of these 2D techniques is essential for the characterization of novel derivatives of this compound. ualberta.ca

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of a compound and can provide valuable structural information through analysis of fragmentation patterns. ekb.eg

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov For this compound (C₇H₆N₂O₂), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence. HRMS is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions. For complex benzoxadiazole derivatives, HRMS provides unambiguous confirmation of their identity. nih.gov

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M] | Common Adduct | Calculated m/z [M+H]⁺ |

|---|---|---|---|

| C₇H₆N₂O₂ | 150.0429 | [M+H]⁺ | 151.0502 |

Note: Calculations are based on the most abundant isotopes of each element.

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound and its derivatives without causing significant fragmentation. ekb.egspectrabase.com In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. ualberta.ca This technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures, allowing for the separation and identification of individual components. ualberta.carrpharmacology.ru The fragmentation pattern of the molecular ion can be studied using tandem mass spectrometry (MS/MS), providing further structural details. fateallchem.dknih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are used to identify the functional groups present in a compound. frontiersin.orgnih.gov

The IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the benzoxadiazole ring system are expected in the 1650-1450 cm⁻¹ region. frontiersin.orgnih.gov The C-O stretching of the primary alcohol would be observed around 1050 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While strong IR bands are associated with polar bonds (like C=O and O-H), Raman spectroscopy is more sensitive to non-polar, symmetric bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| -OH (alcohol) | O-H stretch | 3500–3200 (broad) | Weak |

| Aromatic C-H | C-H stretch | 3100–3000 | Strong |

| Benzoxadiazole Ring | C=C, C=N stretch | 1650–1450 | Strong |

| -CH₂- | C-H stretch (asymmetric, symmetric) | 2960–2850 | Moderate |

| Primary Alcohol | C-O stretch | ~1050 | Weak |

Note: Frequencies are approximate and can be influenced by the molecular environment and physical state. frontiersin.orgnih.govnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of 2,1,3-benzoxadiazole derivatives, FTIR spectra provide clear evidence for the core heterocyclic structure and its substituents.

Key vibrational bands are used to confirm the successful synthesis and structural integrity of these compounds. For instance, in derivatives of 2,1,3-benzoxadiazole, characteristic peaks corresponding to the stretching and bending vibrations of the aromatic C-H, C=C, C=N, and N-O bonds are observed. The synthesis of various derivatives, such as those involving Sonogashira coupling, introduces new functional groups with distinct IR signatures, like the C≡C stretch appearing around 2200 cm⁻¹. frontiersin.orgresearchgate.net

Detailed FTIR analysis of several 2,1,3-benzoxadiazole derivatives reveals specific absorption bands that are crucial for their identification. For example, the precursor 2,1,3-Benzoxadiazole-1-oxide shows characteristic bands for the N-oxide group, which disappear upon reduction to the 2,1,3-benzoxadiazole heterocycle. frontiersin.org The spectra of the final products are often complex, but specific bands can be assigned to the core structure and the appended functionalities.

| Compound | Key Vibrational Bands (νmax/cm⁻¹) | Reference |

|---|---|---|

| 2,1,3-Benzoxadiazole-1-oxide | 3100, 3080 (aromatic C-H), 1649, 1614, 1584 (C=C/C=N), 1484, 1382 (N-O related) | frontiersin.org |

| 2,1,3-Benzoxadiazole | 3100, 3080 (aromatic C-H), 1650, 1614, 1583, 1535 (C=C/C=N ring), 1483, 1351, 1046, 973, 834 | frontiersin.org |

| 4,7-dibromo-2,1,3-benzoxadiazole | 2923, 2852 (aliphatic C-H from contaminants/impurities), 1606, 1517, 1493 (aromatic ring), 878, 867 (C-Br related) | nih.govresearchgate.net |

| 4,7-Bis((4-(2-decyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c] frontiersin.orgnih.govresearchgate.netoxadiazole | 3035 (aromatic C-H), 2968, 2922, 2850 (aliphatic C-H), 2202 (C≡C stretch) | frontiersin.org |

Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS) Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR for vibrational analysis. While specific Raman spectra for this compound are not widely reported, the technique, particularly in its enhanced form, holds significant potential for this class of molecules.

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that provides enormous amplification of Raman signals for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). semi.ac.cn This enhancement allows for the detection of trace amounts of analyte and offers detailed insights into the molecule-surface interaction. semi.ac.cn For heterocyclic compounds like benzotriazole (B28993) derivatives, SERS has been used to determine the adsorption geometry on the metal surface. nih.gov The enhancement of specific vibrational modes can indicate which part of the molecule is closest to the surface and through which atoms it binds (e.g., via nitrogen or oxygen lone pairs). nih.gov

Given that 2,1,3-benzoxadiazole derivatives possess nitrogen and oxygen atoms, SERS could be employed to study their orientation and binding mechanisms on metallic substrates, which is crucial for applications in sensors and molecular electronics. The technique is sensitive to the local charge-transfer interactions between the molecule's active sites and the metal. nih.gov Advanced methods like Tip-Enhanced Raman Spectroscopy (TERS) could further provide nanoscale chemical imaging, revealing the orientation and distribution of single molecules within a larger assembly. nih.gov

Electronic and Optical Spectroscopy: UV-Vis and Fluorescence Spectroscopy

The extended π-conjugated system of the 2,1,3-benzoxadiazole core gives rise to distinct electronic and optical properties, which are readily characterized by UV-Vis and fluorescence spectroscopy.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Derivatives of 2,1,3-benzoxadiazole are known to be chromophoric, absorbing light in the visible region of the electromagnetic spectrum.

Studies on various 2,1,3-benzoxadiazole derivatives show strong absorption bands typically in the range of 419 to 437 nm. researchgate.netnih.gov These absorptions are generally attributed to π-π* electronic transitions within the conjugated aromatic system. frontiersin.orgnih.gov These compounds often exhibit high molar absorption coefficients (ε), indicating a high probability of these electronic transitions occurring. researchgate.netnih.gov The position of the absorption maximum (λmax) can be influenced by the nature of the substituents attached to the benzoxadiazole core and the polarity of the solvent, a phenomenon known as solvatochromism. academie-sciences.fr For example, extending the conjugation through acetylenic linkers or adding donor-acceptor groups can shift the absorption to longer wavelengths.

| Compound Type | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|---|

| D-π-A-π-D type with Benzoxadiazole core | CHCl₃ | ~419 | ~3.4 x 10⁴ | frontiersin.org |

| Benzoxadiazole with alkoxy chains | Not specified | 426 - 437 | Reasonably high | researchgate.net |

| 4-Nitro-7-piperazino-2,1,3-benzoxadiazole derivative | Not specified | ~480 | High | researchgate.net |

Photoluminescence and Fluorescence Emission Spectroscopy for Optical Properties

Many 2,1,3-benzoxadiazole derivatives are highly fluorescent, a property that makes them suitable for use as fluorophores in various applications. frontiersin.orgresearchgate.net Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to its ground state.

Upon excitation at their absorption wavelength, these compounds typically exhibit strong fluorescence emission, often in the bluish-green to green region of the spectrum (around 490-540 nm). researchgate.netnih.govresearchgate.net A key feature of these fluorophores is a large Stokes shift, which is the difference in energy between the absorption and emission maxima. frontiersin.orgresearchgate.net Large Stokes shifts (often > 3,700 cm⁻¹ or > 90 nm) are advantageous as they minimize self-absorption and improve detection sensitivity. frontiersin.orgresearchgate.net This phenomenon is often attributed to a significant change in molecular geometry and charge distribution in the excited state, frequently involving an intramolecular charge transfer (ICT) process. frontiersin.orgnih.gov The fluorescence quantum yield (ΦFL), a measure of the efficiency of the fluorescence process, can be quite high for these compounds, with values around 0.3 to 0.5 reported for certain derivatives. frontiersin.orgresearchgate.net

| Compound Type | Solvent | Emission Maxima (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦFL) | Reference |

|---|---|---|---|---|---|

| D-π-A-π-D type with Benzoxadiazole core | CHCl₃ | 494 - 498 | ~75-79 (Calculated from ~3780 cm⁻¹) | ~0.5 | frontiersin.orgnih.gov |

| Benzoxadiazole with alkoxy chains | Not specified | Green region | 95 - 107 | 0.27 - 0.32 | researchgate.net |

| 4-Nitro-7-piperazino-2,1,3-benzoxadiazole derivative | Not specified | ~535 | ~55 | Not specified | researchgate.net |

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

| Parameter | Value for Methyl 1,3-benzoxazole-2-carboxylate | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | researchgate.net |

| Key Intermolecular Interactions | π–π stacking (distance ~3.66 Å), C—H⋯N and C—H⋯O hydrogen bonds | researchgate.net |

| Molecular Geometry | Almost planar molecule | researchgate.net |

Chromatographic and Other Separatory Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized 2,1,3-benzoxadiazole derivatives. Given that organic reactions often yield mixtures of products and unreacted starting materials, effective purification is a critical step.

Column Chromatography is the most frequently cited method for the purification of these compounds on a preparative scale. researchgate.netnih.govmdpi.com Silica gel is the standard stationary phase, and a mobile phase consisting of a mixture of nonpolar and moderately polar solvents, such as hexane/ethyl acetate (B1210297) or dichloromethane (B109758) (CH₂Cl₂), is used to elute the desired product. frontiersin.orgresearchgate.netnih.gov The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC). researchgate.net

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both analytical purity assessment and preparative isolation. Reverse-phase (RP) HPLC is particularly common. For instance, a method for analyzing 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro-, a derivative of the core structure, uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This method is scalable and suitable for isolating impurities. sielc.com

Furthermore, the fluorescent properties of some benzoxadiazole derivatives, such as 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) and 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), are exploited by using them as derivatizing reagents. researchgate.netresearchgate.net These reagents react with analytes like amines or isocyanates to form highly fluorescent urea (B33335) or amine derivatives, which can then be separated and quantified with high sensitivity using RP-HPLC with fluorescence detection. researchgate.netresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,1,3 Benzoxadiazol 4 Ylmethanol Derivatives

Elucidating Molecular Descriptors Governing Biological Activities

The biological activity of 2,1,3-Benzoxadiazol-4-ylmethanol derivatives is governed by a variety of molecular descriptors. These descriptors are quantifiable characteristics of a molecule, including physicochemical, topological, and geometrical properties. researchgate.net In silico techniques are widely used to predict how a molecule will interact with biological targets and to understand its metabolic fate. zsmu.edu.ua Key descriptors influencing bioactivity include molecular weight, lipophilicity (log P), polar surface area, and the number of rotatable bonds. researchgate.net For instance, higher molecular weight and lipophilicity can sometimes correlate with increased activity, while an excessive number of rotatable bonds might negatively impact binding affinity due to entropic penalties. researchgate.net

Impact of Substituent Position and Electronic Effects on Bioactivity

The placement and electronic nature of substituents on the benzoxadiazole ring are critical determinants of a derivative's biological activity. Substituents can be classified as activating or deactivating groups, which donate or withdraw electron density from the aromatic ring, respectively. libretexts.org

The electronic properties of substituents significantly alter how the molecule interacts with its biological target. Electron-withdrawing groups, such as a nitro group (-NO2), can lower the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which can be advantageous for charge transfer and optoelectronic properties. nih.gov Conversely, electron-donating groups, like a methyl group (-CH3), can increase electron density. nih.gov These electronic modifications influence the molecule's ability to participate in key interactions like hydrogen bonding, pi-pi stacking, and hydrophobic interactions within a target's binding site.

The position of these substituents is equally important. For example, in a related benzoxazole (B165842) series, the type and position of azaaromatic groups were found to be crucial for antimicrobial activity. nih.gov A substituent at the C5 or C6 position of the this compound core will have a different electronic influence on the oxadiazole ring and the 4-ylmethanol group than a substituent at the C7 position. This positioning dictates the spatial arrangement of electron-rich and electron-poor regions, directly affecting the molecule's binding orientation and affinity.

Table 1: Hypothetical Impact of Substituents on Bioactivity of 2,1,3-Benzoxadiazole Derivatives

| Position | Substituent | Electronic Effect | Predicted Impact on a Hypothetical Target |

| C5 | -NO₂ | Strong Electron-Withdrawing | May enhance π-stacking interactions; lowers LUMO for improved charge acceptance. nih.gov |

| C6 | -OCH₃ | Electron-Donating (Resonance) | Could act as a hydrogen bond acceptor; increases electron density of the ring. |

| C7 | -Cl | Electron-Withdrawing (Inductive) | Modifies lipophilicity and can form halogen bonds. libretexts.org |

| C5 | -NH₂ | Strong Electron-Donating | Acts as a hydrogen bond donor; may increase polarity. |

Conformational Analysis and its Influence on Ligand-Target Interactions

Conformational analysis examines the different spatial arrangements of atoms in a molecule that result from rotation around single bonds. For this compound, a key point of flexibility is the rotation of the hydroxymethyl group (-CH₂OH) at the C4 position. The orientation of this group relative to the planar benzoxadiazole ring system can significantly impact how the ligand fits into the binding pocket of a biological target. mdpi.com

The interaction between a ligand and its target is a dynamic process. Some ligands may bind to the most stable, major conformation of a target, while others may selectively bind to a less populated, minor conformation, shifting the equilibrium toward the binding-competent form. nih.gov Molecular docking studies are computational techniques used to predict the preferred binding conformation of a ligand within a target's active site. researchgate.netaston.ac.uk These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-target complex, providing insight into why certain conformations lead to higher potency. researchgate.net The ability of the -CH₂OH group to act as both a hydrogen bond donor (from -OH) and acceptor (at the oxygen atom) makes its spatial positioning critical for achieving optimal interactions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or properties. conicet.gov.arresearchgate.net These in silico models are essential tools in drug discovery for predicting the activity of new compounds, optimizing lead structures, and screening virtual libraries. researchgate.netmdpi.com

The process of building a QSAR model involves several steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. researchgate.net

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound. researchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like k-Nearest Neighbor (kNN), are used to create an equation that correlates the descriptors with the observed activity. conicet.gov.arnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

For a series of this compound derivatives, a QSAR model could reveal which combination of properties (e.g., a specific range for lipophilicity, the presence of an electron-withdrawing group at C5) is required for optimal activity. nih.gov

Table 2: Example of Descriptors Used in a QSAR/QSPR Study

| Descriptor Type | Example Descriptor | Potential Relationship to Activity/Property |

| Electronic | Dipole Moment | Influences polar interactions and solubility. |

| Steric | Molar Volume | Relates to the size and fit of the molecule in a binding site. researchgate.net |

| Hydrophobic | LogP | Governs membrane permeability and hydrophobic interactions. researchgate.net |

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Quantum Chemical | HOMO/LUMO Energy | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov |

Pharmacophore Development and Ligand Design Principles Based on Benzoxadiazole Scaffolds

A pharmacophore is an abstract model that defines the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. nih.gov These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. Pharmacophore models are generated from a set of active ligands and are used as 3D queries to screen large chemical databases for new, structurally diverse compounds that could have the same biological effect. 3ds.comnih.govresearchgate.net

For a series of active this compound derivatives, a hypothetical pharmacophore model might include:

An aromatic ring feature corresponding to the benzoxadiazole core.

One or two hydrogen bond acceptor features from the nitrogen and oxygen atoms of the oxadiazole ring.

A hydrogen bond donor and acceptor feature associated with the 4-ylmethanol group.

An excluded volume to define the space occupied by the molecule and prevent steric clashes.

Once a validated pharmacophore is developed, it serves as a powerful tool for ligand design. 3ds.com It can guide the modification of existing scaffolds or the identification of entirely new ones that fit the pharmacophoric requirements, aiding in the discovery of novel lead compounds. youtube.com

Bioisosteric Replacements and Their Effects on Potency and Selectivity

Bioisosterism is a strategy in medicinal chemistry where an atom or a group of atoms in a molecule is replaced by another with similar physical or chemical properties to create a new compound with improved biological properties. cambridgemedchemconsulting.combenthamscience.com This technique is widely used to enhance potency, improve selectivity, alter pharmacokinetics, or reduce toxicity. benthamscience.comnih.gov

In the context of this compound derivatives, bioisosteric replacements can be applied to several parts of the molecule.

The Methanol (B129727) Group (-CH₂OH): The hydroxyl group is a common site for metabolic modification. Replacing it with a bioisostere could improve metabolic stability. For example, replacing hydrogen with fluorine to create a -CH₂F group can block metabolism at that site due to the strength of the C-F bond. cambridgemedchemconsulting.com

The Oxadiazole Ring: The 2,1,3-benzoxadiazole (a 1,2,5-oxadiazole derivative) ring itself can be replaced. For example, replacing the oxygen atom with a sulfur atom would yield a 2,1,3-benzothiadiazole, altering the electronic properties and hydrogen bonding capacity of the ring system. Studies on other scaffolds have shown that swapping between oxadiazole isomers (e.g., 1,2,4-oxadiazole (B8745197) vs. 1,3,4-oxadiazole) can dramatically affect potency and metabolic stability. nih.govnih.govnih.gov

These modifications can lead to significant changes in biological activity. A replacement might enhance binding affinity by introducing a new, favorable interaction with the target, or it could improve selectivity by creating a steric or electronic clash with the binding site of an off-target protein. nih.gov

Table 3: Potential Bioisosteric Replacements for the 4-Hydroxymethyl Group

| Original Group | Bioisosteric Replacement | Rationale / Potential Effect |

| -CH₂OH | -CH₂F | Block metabolic oxidation, increase lipophilicity. cambridgemedchemconsulting.com |

| -CH₂OH | -CH₂NH₂ | Introduce a basic center, alter hydrogen bonding pattern. |

| -CH₂OH | Tetrazole ring | Acts as a non-classical bioisostere for a carboxylic acid (if oxidized) or hydroxyl, can improve metabolic stability. beilstein-journals.org |

| -CH₂OH | -CHF₂ | Further increase metabolic stability and alter electronic properties. |

Biological Activities and Mechanistic Investigations of 2,1,3 Benzoxadiazol 4 Ylmethanol Derivatives

Anticancer and Antiproliferative Potentials of Benzoxadiazole Analogues

Derivatives of 2,1,3-benzoxadiazole have demonstrated significant potential in the field of oncology, primarily through their ability to induce programmed cell death, halt cell proliferation, and interfere with specific molecular pathways crucial for cancer cell survival.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A prominent mechanism through which benzoxadiazole analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death, and the arrest of the cell cycle. Notably, 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives have shown remarkable cytotoxicity in various cancer cells at low concentrations. nih.govnih.govscispace.com One of the most extensively studied compounds, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), is a potent inducer of apoptosis in several tumor cell lines, with its cytotoxic activity observed at micro and submicromolar concentrations. nih.govnih.gov

The induction of apoptosis is often coupled with the ability to arrest the cell cycle at specific phases, preventing the uncontrolled proliferation of cancer cells. For instance, some benzoxazole (B165842) derivatives, structurally related to benzoxadiazoles, have been shown to cause cell cycle arrest at the G2/M phase. dntb.gov.ua Similarly, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives can effectively suppress cell cycle progression. nih.gov NBDHEX, in combination with the chemotherapeutic agent temozolomide (B1682018), has been observed to induce apoptotic effects in melanoma cells, while temozolomide alone primarily causes cell accumulation in the G2/M phase. nih.gov This highlights the distinct and potentially synergistic mechanisms of these compounds.

Targeting Specific Molecular Pathways (e.g., JNK Pathway, Caspases)

The pro-apoptotic activity of benzoxadiazole derivatives is often mediated by their interaction with specific molecular signaling pathways. The c-Jun N-terminal kinase (JNK) pathway, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, plays a pivotal role. NBDHEX has been found to trigger the activation of the JNK-mediated pathway, leading to apoptosis. scispace.com This activation can occur through the dissociation of the Glutathione (B108866) S-transferase P1-1 (GSTP1-1)–JNK complex. nih.gov

Caspases, a family of cysteine proteases, are central executioners of apoptosis. The activation of these enzymes is a hallmark of the apoptotic process. Studies have shown that the apoptotic cascade initiated by benzoxadiazole derivatives involves the activation of caspases. For example, some benzoxazole derivatives lead to a significant over-expression of caspase-9. Furthermore, the activation of caspase-3, an effector caspase, is a common downstream event in the apoptotic pathways triggered by these compounds.

Enzyme Inhibition in Cancer Therapy (e.g., Glutathione S-Transferase P1-1, Aromatase)

A key strategy in cancer therapy is the inhibition of enzymes that play a crucial role in tumor progression and drug resistance. Benzoxadiazole derivatives have emerged as potent inhibitors of such enzymes.

Glutathione S-Transferase P1-1 (GSTP1-1): The 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives are a class of non-glutathione peptidomimetic compounds that act as highly efficient inhibitors of glutathione S-transferases (GSTs). nih.govnih.gov The GSTP1-1 isoenzyme is of particular interest as it is frequently overexpressed in tumor cells and contributes to their protection against apoptosis. nih.gov NBDHEX is a well-documented and potent inhibitor of GSTP1-1. nih.govnih.gov By inhibiting GSTP1-1, NBDHEX can disrupt the interaction between GSTP1-1 and key signaling effectors, thereby promoting apoptosis. nih.gov

Aromatase: Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone of treatment for hormone-receptor-positive breast cancer. Research into benzoxazole derivatives, which share structural similarities with benzoxadiazoles, has revealed their potential as aromatase inhibitors. Certain benzoxazole derivatives have demonstrated inhibitory activity against aromatase, with some compounds showing potency only slightly less than the clinical inhibitor letrozole. dntb.gov.ua This suggests that the broader class of benzoxazole and related heterocyclic compounds warrants further investigation for the development of new aromatase inhibitors.

| Compound Class/Derivative | Target Enzyme | Observed Effect | Reference |

| 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives | Glutathione S-Transferase (GST) | Strong inhibition | nih.govnih.gov |

| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) | Glutathione S-Transferase P1-1 (GSTP1-1) | Very efficient inhibitor | nih.govnih.gov |

| Benzoxazole derivatives | Aromatase (ARO) | Slightly less potent inhibition than letrozole | dntb.gov.ua |

Antimicrobial Activities: Antibacterial, Antifungal, and Antiviral Efficacy

Beyond their anticancer properties, derivatives of 2,1,3-benzoxadiazole and related oxadiazoles (B1248032) have demonstrated a broad spectrum of antimicrobial activities, including efficacy against bacteria, fungi, and viruses.

Targeting Bacterial Cell Division Proteins (e.g., FtsZ)

A novel and promising target for the development of new antibacterial agents is the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial bacterial cell division protein that forms a contractile ring (the Z-ring) at the site of cell division. Inhibition of FtsZ function disrupts bacterial proliferation.

Interestingly, a fluorescent probe utilizing the 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD) moiety has been instrumental in studying the allosteric binding site of FtsZ. researchgate.net This research highlights the interaction of the benzoxadiazole core with this essential bacterial protein. While this specific application was for a research probe, it underscores the potential of benzoxadiazole derivatives to be designed as FtsZ inhibitors for antibacterial therapy.

Activity Against Multidrug-Resistant (MDR) Strains

The rise of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Benzoxazole and oxadiazole derivatives have shown promise in combating these challenging pathogens.

For example, certain N-(1,3,4-oxadiazol-2-yl)benzamides have exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, some of these compounds have demonstrated efficacy against other clinically important Gram-positive bacteria, including vancomycin-resistant enterococci (VRE) and Listeria monocytogenes, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. nih.gov Metal complexes of 2-trifluoroacetonylbenzoxazole have also shown remarkable antibacterial activity against MRSA strains. nih.gov The development of compounds active against MDR strains is a critical area of research, and the benzoxadiazole scaffold and its isosteres represent a valuable starting point for the design of such agents.

| Compound Class/Derivative | Target Organism/Strain | Activity/MIC | Reference |

| N-(1,3,4-oxadiazol-2-yl)benzamides | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent antibacterial activity | nih.gov |

| N-(1,3,4-oxadiazol-2-yl)benzamides | Vancomycin-resistant enterococci (VRE), Listeria monocytogenes | MICs as low as 0.25 µg/mL | nih.gov |

| 2-trifluoroacetonylbenzoxazole metal complexes | Methicillin-resistant Staphylococcus aureus (MRSA) | Remarkable antibacterial activity | nih.gov |

Antiviral Mechanisms and Spectrum of Activity (e.g., HIV-1, HCV)

Derivatives of 2,1,3-benzoxadiazole (benzofurazan) and their N-oxide counterparts (benzofuroxans) have been identified as a class of inhibitors targeting the human immunodeficiency virus type 1 (HIV-1) integrase, an essential enzyme for viral replication. nih.gov A study investigating these compounds found that their inhibitory action is critically dependent on the presence of a nitro group on the benzoxadiazole ring. nih.gov

The mechanism of inhibition involves obstructing the binding of substrate DNA to the active site of the integrase enzyme. nih.gov Notably, certain methyl-substituted 4-nitro-benzofurazan and 4-nitro-benzofuroxan derivatives were the most effective, capable of blocking the HIV-1 integrase at concentrations between 0.5 and 1 µM. nih.gov A significant aspect of their activity is their effectiveness against integrase mutants that are resistant to Raltegravir, a clinically approved integrase inhibitor. nih.gov However, the introduction of a second nitro group, as seen in 4,6-dinitro-benzofuroxan derivatives, was found to significantly diminish the inhibitory activity. nih.gov

Beyond HIV-1, the antiviral potential of the benzofurazan (B1196253) scaffold has been explored against other viruses. A high-throughput screening identified a novel benzofurazan derivative as an inhibitor of the protein-protein interaction between the PA and PB1 subunits of the influenza A virus RNA-polymerase. nih.gov Subsequent synthesis and evaluation of related compounds demonstrated micromolar potency in inhibiting viral replication, highlighting the potential of this chemical class in developing new antiviral agents. nih.gov Suitably substituted benzofurazans have been noted for their clinical potential as antiviral agents. rsc.org

Table 1: Antiviral Activity of 2,1,3-Benzoxadiazole Derivatives

| Compound Class | Virus Target | Mechanism of Action | Key Findings | Citations |

|---|---|---|---|---|

| Nitro-substituted 2,1,3-Benzoxadiazoles (Benzofurazans) and N-oxides (Benzofuroxans) | HIV-1 | Inhibition of Integrase | Activity dependent on nitro group; effective against Raltegravir-resistant mutants. | nih.gov |

| Benzofurazan Derivatives | Influenza A Virus | Inhibition of PA-PB1 polymerase subunit interaction | Micromolar potency against viral replication. | nih.gov |

Anti-parasitic and Leishmanicidal Activities of Benzoxadiazole Derivatives

The benzoxadiazole scaffold is a key component in compounds investigated for anti-parasitic properties. One notable derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), has shown selective activity against the gametocyte stage of Plasmodium falciparum, the parasite responsible for malaria. researchgate.net This compound demonstrates transmission-blocking activity, a crucial strategy in malaria eradication, by being preferentially active on gametocytes, especially the mature stage V. researchgate.net Mechanistic studies using mass spectrometry have identified that NBDHEX forms covalent adducts with specific cysteine residues in at least five different gametocyte proteins. researchgate.net The selective action on parasite gametocytes, coupled with low toxicity against host cells in vitro, positions NBDHEX and its metabolites as valuable starting points for developing new malaria transmission-blocking drugs. researchgate.net

While specific studies on the leishmanicidal activity of 2,1,3-benzoxadiazol-4-ylmethanol itself are limited, the broader class of benzoxazole derivatives has shown promise. Research into benzoxazole-based inhibitors targeting the inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH) of the protozoan parasite Cryptosporidium parvum has yielded potent compounds. google.com These derivatives exhibit nanomolar inhibitory concentrations against the parasite's enzyme and show high selectivity (over 500-fold) compared to the human version of the enzyme. google.com This highlights the general potential of the benzoxazole core in designing selective anti-parasitic agents.

Immunomodulatory Properties and Vaccine Adjuvant Applications

The investigation into the immunomodulatory or vaccine adjuvant properties of 2,1,3-benzoxadiazole derivatives is an emerging area with limited specific research. Adjuvants are critical components of modern vaccines, used to enhance and direct the immune response to a specific antigen. google.comnih.gov While various heterocyclic compounds are being explored for these properties, direct and detailed studies focusing on 2,1,3-benzoxadiazole derivatives as vaccine adjuvants are not extensively reported in the literature.

One study has mentioned the potential of 2,1,3-benzoxadiazole N-oxide (benzofuroxan) derivatives in the context of vaccine adjuvants, suggesting their role in the generation of extracellular vesicles that could help propagate antigens and enhance the vaccinal response. researchgate.net However, this was a conceptual mention rather than the result of a dedicated study. There is a clear need for further research to systematically evaluate whether these compounds can modulate immune responses in a way that would be beneficial for vaccine formulations.

Neuropharmacological Applications and Receptor Affinities (e.g., Sigma Receptors)

The 2,1,3-benzoxadiazole scaffold has been successfully utilized in the design of ligands for neuropharmacological targets, particularly sigma (σ) receptors. nih.gov The σ1 receptor is a unique transmembrane protein involved in various neurological processes and is a target for conditions like neuropathic pain and cancer. nih.gov

Researchers have designed and synthesized new fluorescent probes for σ receptors by linking a 4-nitro-2,1,3-benzoxadiazole (B59055) fluorescent tag to skeletons of known σ receptor agonists or antagonists via a piperazine (B1678402) linker. nih.gov Several of these derivatives demonstrated high affinity for the σ1 receptor subtype. nih.gov For instance, a series of compounds (5g, 7b, 7e, and 7g in the study) showed high σ1 affinity with Ki values ranging from 31.6 nM to 48.5 nM, although they had low selectivity over the σ2 subtype. nih.gov

Conversely, another derivative (compound 5d) was developed that exhibited high affinity and selectivity for the σ2 receptor subtype, with a Ki value of 56.8 nM for σ2 and over 5000 nM for σ1. nih.gov Importantly, binding studies confirmed that these compounds were highly selective for sigma receptors, showing no significant affinity for a wide range of other receptors, including opioid, dopaminergic, serotonergic, adrenergic, and muscarinic receptors. nih.gov These findings underscore the utility of the 4-nitro-2,1,3-benzoxadiazole moiety in developing potent and selective ligands for investigating sigma receptor function. nih.gov

Table 2: Sigma Receptor Affinity of 4-Nitro-2,1,3-benzoxadiazole Derivatives

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity | Citation |

|---|---|---|---|---|

| 5d | σ2 | 56.8 nM | High (Ki σ1 > 5000 nM) | nih.gov |

| 5g | σ1 | 31.6 nM - 48.5 nM (range for series) | Low (Ki σ1/σ2 = 5–18) | nih.gov |

| 7b | σ1 | 31.6 nM - 48.5 nM (range for series) | Low (Ki σ1/σ2 = 5–18) | nih.gov |

| 7e | σ1 | 31.6 nM - 48.5 nM (range for series) | Low (Ki σ1/σ2 = 5–18) | nih.gov |

| 7g | σ1 | 31.6 nM - 48.5 nM (range for series) | Low (Ki σ1/σ2 = 5–18) | nih.gov |

Other Investigated Biological Activities of Benzoxadiazole Analogues

The biological profile of 2,1,3-benzoxadiazole derivatives extends to other important therapeutic areas, including cancer and infectious diseases.

Anticancer Activity via Enzyme Inhibition: A significant finding is the activity of 7-nitro-2,1,3-benzoxadiazole derivatives as suicide inhibitors of glutathione S-transferases (GSTs), enzymes often overexpressed in tumor cells and implicated in drug resistance. The compound 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) was designed to inhibit GSTs and accumulate in tumor cells. Mechanistic studies revealed that NBDHEX binds to the enzyme's active site and is conjugated with glutathione, forming a complex that is tightly stabilized, leading to irreversible inhibition. This action can trigger apoptosis in human tumor cell lines, indicating the potential of these derivatives as a new class of anticancer drugs.

Antibacterial and Antifungal Activities: The broader class of benzoxazole derivatives has been evaluated for antimicrobial properties. In one study, two benzoxazole derivatives demonstrated considerable growth inhibition against a range of standard strains of fungi as well as both gram-positive and gram-negative bacteria. nih.gov The compounds were particularly effective against clinical isolates of Staphylococcus aureus, with minimal inhibitory concentrations for 90% of isolates (MIC90) reported at 25 and 50 µg/mL. nih.gov Gram-negative bacteria were found to be more resistant. nih.gov These findings suggest that the benzoxazole skeleton is a viable pharmacophore for the development of new antimicrobial agents. rsc.org

Theoretical and Computational Chemistry Approaches in 2,1,3 Benzoxadiazol 4 Ylmethanol Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of 2,1,3-benzoxadiazole derivatives. These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the atomic and molecular properties of 2,1,3-benzoxadiazole and its derivatives. researchgate.net These methods are employed to calculate geometric and electronic parameters, offering a deeper understanding of the molecule's behavior. researchgate.net For instance, DFT calculations have been successfully used to model the electronic structure of fluorophores containing a 2,1,3-benzoxadiazole unit in both their ground and excited states. researchgate.net

Researchers have utilized various levels of theory, such as B3LYP, with basis sets like 6-311++G(d,p) to analyze the system in different phases, including gas and aqueous phases. researchgate.net These calculations help in understanding the chemical behavior of these compounds. researchgate.net Furthermore, different quantum-chemical calculation versions, including various DFT functionals (B3PW91, M06) and Møller-Plesset perturbation theory (MP2, MP3) with TZVP and Def2TZVP basis sets, have been applied to study complex carbon-nitrogen compounds, showcasing the versatility of these methods. nih.gov The choice of method and basis set is crucial and can be evaluated for their ability to accurately determine molecular properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) analysis is a key component of computational chemistry that helps in understanding the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. malayajournal.org

For 2,1,3-benzoxadiazole derivatives, FMO analysis reveals insights into their electronic and optical properties. For example, in certain fluorophores containing the 2,1,3-benzoxadiazole moiety, the HOMO is primarily located on the benzene (B151609) ring of the benzoxadiazole and adjacent triple bonds, while the LUMO is a π* orbital delocalized over the benzoxadiazole structure. nih.govfrontiersin.org This distribution of frontier orbitals is fundamental to the molecule's absorption and luminescence characteristics. nih.govfrontiersin.org

The HOMO-LUMO gap can be correlated with experimental data, such as optical and electrochemical band gaps. researchgate.net For instance, studies on some 2,1,3-benzoxadiazole derivatives have shown a strong correlation between the electrochemical band gaps (ranging from 2.48–2.70 eV) and the optical band gaps (2.64–2.67 eV). researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity and the possibility of intramolecular charge transfer, which is a desirable property for materials used in optoelectronics. nankai.edu.cn The analysis of HOMO and LUMO energy levels can also elucidate the charge transfer processes within a molecule. malayajournal.org

Molecular Electrostatic Surface Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for understanding the reactive behavior of molecules. researchgate.net It provides a visual representation of the charge distribution on the molecular surface, which is crucial for predicting sites susceptible to electrophilic and nucleophilic attacks, as well as for identifying potential hydrogen-bonding interactions. researchgate.netresearchgate.net The MESP is calculated from the theoretically derived electron density and is related to the forces experienced by a positive test charge near the molecule. uni-muenchen.de

The MESP map uses a color-coded scheme to represent different potential values on the molecular surface. researchgate.netuni-muenchen.de Typically, red-colored regions indicate negative electrostatic potential, signifying electron-rich areas that are prone to electrophilic attack. researchgate.netresearchgate.net Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net

For the 2,1,3-benzoxadiazole system, MESP analysis can identify the most active centers in the molecule. researchgate.net For instance, in the gas phase, the most electrophilic active sites on the 2,1,3-benzoxadiazole ring have been identified on specific carbon atoms (C4 and C7), while the most active sites for nucleophilic attack are located on the nitrogen atoms (N2 and N9). researchgate.net This information is critical for predicting how the molecule will interact with other chemical species. researchgate.net

Reactivity Descriptors and Chemical Reactivity Prediction

Computational methods, particularly those based on quantum mechanics, are increasingly used to predict the chemical reactivity of molecules. novartis.com These predictions are valuable in various fields, including drug discovery, by providing insights into a molecule's stability, metabolic pathways, and potential interactions. novartis.com Reactivity descriptors derived from DFT calculations, such as Fukui functions and dual descriptors, help to identify changes in the reactivity of a system in different environments, like the gas and aqueous phases. researchgate.net

For the 2,1,3-benzoxadiazole framework, these descriptors can pinpoint the most reactive sites within the molecule. researchgate.net For example, calculations of Fukui functions for 2,1,3-benzoxadiazole have shown that in the gas phase, the most electrophilic sites are located at the C4 and C7 positions, while the most nucleophilic sites are at the N2 and N9 atoms. researchgate.net This level of detail allows for a better understanding of the molecule's chemical behavior and its potential to participate in various reactions. researchgate.net

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are indispensable computational techniques for investigating the interactions between a ligand, such as a derivative of 2,1,3-benzoxadiazol-4-ylmethanol, and its biological target, typically a protein. These methods are crucial in drug design and development, providing detailed insights at the molecular level. nih.govnih.gov

Protein-Ligand Docking for Binding Site Prediction

Protein-ligand docking is a computational method used to predict the preferred orientation of a ligand when it binds to a protein to form a stable complex. nih.gov This technique is instrumental in identifying potential binding sites on a protein's surface. nih.gov One approach, the molecular-docking binding-site finding (MolSite) method, involves docking a library of random compounds onto the entire protein surface. nih.gov The underlying assumption is that the true binding site will exhibit stronger affinities for these random compounds compared to other areas on the protein surface. nih.gov This method has demonstrated high accuracy in predicting correct binding sites. nih.gov

Docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand within the active site of the target protein. nih.gov For example, docking simulations have been used to show how a 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] researchgate.netnih.govfrontiersin.orgthiadiazol-5-yl thiocyanate (B1210189) molecule binds within the active site of the transforming growth factor beta (TGF-β) type I receptor kinase domain. nih.gov The accuracy of these predictions can be further enhanced by optimizing the hydrogen bonding network and minimizing the ligand's strain energy upon binding. youtube.com

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a window into the dynamic nature of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can trace the trajectory of each atom over time, providing a detailed picture of conformational changes and molecular flexibility.

For a molecule like this compound, the primary flexible bond is the C-C bond connecting the methanol (B129727) substituent to the benzoxadiazole ring. Rotation around this bond gives rise to different conformers, each with a unique spatial arrangement and, consequently, distinct energetic and interactive properties. MD simulations can be employed to explore the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers that separate them.

While specific molecular dynamics studies on this compound are not extensively documented in the reviewed literature, the methodology is widely applied to similar aromatic and heterocyclic compounds. These simulations are crucial for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. The conformational ensemble generated from MD simulations can be used to calculate average properties, providing a more realistic representation of the molecule's behavior than a single, static structure. Advanced techniques such as multiple molecular dynamics simulation runs with varying initial velocities can be employed to thoroughly sample the conformational space in the vicinity of the molecule's native state. nih.gov

Computational Studies on Spectroscopic Properties and Solvent Effects

The optical properties of a molecule, such as its absorption and emission of light, are fundamental to its potential applications in areas like fluorescent probes and optoelectronic materials. Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), has proven to be an invaluable tool for predicting and interpreting the spectroscopic behavior of molecules like this compound.

Prediction of UV-Vis and Fluorescence Spectra

TD-DFT calculations can accurately predict the electronic transitions that give rise to absorption in the ultraviolet-visible (UV-Vis) range. These calculations provide information on the excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands. For 2,1,3-benzoxadiazole derivatives, theoretical studies have shown that the absorption is typically due to π-π* transitions within the conjugated system. nih.govnih.gov

Similarly, TD-DFT can be used to model the emission of light from the excited state, i.e., fluorescence. By optimizing the geometry of the molecule in its first singlet excited state (S1), it is possible to calculate the emission energy, which corresponds to the fluorescence maximum. The difference between the absorption and emission maxima, known as the Stokes shift, can also be predicted and is an important characteristic of a fluorophore. For some 2,1,3-benzoxadiazole derivatives, a significant Stokes' shift has been attributed to an intramolecular charge transfer (ICT) character of the excited state. nih.govnih.gov

Table 1: Theoretical Spectroscopic Data for a Representative 2,1,3-Benzoxadiazole Derivative (Note: This data is for a related derivative and is illustrative of the type of information obtained from computational studies. Specific values for this compound would require a dedicated computational study.)

| Property | Calculated Value | Method | Reference |

| Absorption Maximum (λ_abs) | ~419 nm | TD-DFT | nih.govnih.gov |

| Emission Maximum (λ_em) | ~497 nm | TD-DFT | researchgate.net |

| Stokes' Shift | ~3779 cm⁻¹ | Calculated | nih.govnih.gov |

| Transition Character | π-π* with ICT | DFT | nih.govnih.gov |

Solvent-Dependent Optical Properties and Fluorescence Quenching Mechanisms

The surrounding solvent can have a significant impact on the optical properties of a molecule, a phenomenon known as solvatochromism. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the simulation.

For 2,1,3-benzoxadiazole derivatives, studies have shown that the fluorescence emission is strongly solvent-dependent. nih.govnih.gov This is often indicative of a change in the dipole moment of the molecule upon excitation. In polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. Computational studies on similar compounds have successfully reproduced these experimental trends, confirming the charge-transfer nature of the excited state. nih.govnih.gov

Fluorescence quenching, the decrease in fluorescence intensity, can also be investigated using computational methods. These studies can help to elucidate the mechanisms responsible for quenching, such as intersystem crossing or the formation of non-emissive states.

Thermodynamic and Energetic Profiling of Chemical Reactions and Intermediates

Computational chemistry provides a powerful means to investigate the thermodynamics and kinetics of chemical reactions, offering insights into reaction mechanisms, transition states, and the stability of intermediates. While specific studies on the thermodynamic and energetic profiling of reactions involving this compound are not prevalent in the searched literature, the established computational methodologies are readily applicable.

By calculating the energies of reactants, products, and transition states, it is possible to determine key thermodynamic and kinetic parameters. Density Functional Theory (DFT) is a widely used method for these calculations.

Key Thermodynamic and Energetic Parameters from Computational Studies:

Enthalpy of Reaction (ΔH): The change in heat content during a reaction.

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur.

For example, in the synthesis of the 2,1,3-benzoxadiazole core, computational methods could be used to model the reaction pathway, identify the transition state structures, and calculate the activation energies for each step. This information is invaluable for optimizing reaction conditions and understanding the factors that control the reaction's outcome. A computational study on the structure of 2,1,3-benzoxadiazole has been performed using ab initio and DFT methods, providing foundational data on its thermodynamic properties. researchgate.net

Applications in Materials Science and Advanced Technologies

Optoelectronic Materials and Devices Incorporating Benzoxadiazole Units

The 2,1,3-benzoxadiazole (BOX) core is increasingly utilized in the design of organic optoelectronic materials. Its electron-accepting properties, when combined with electron-donating units, facilitate the formation of donor-π-acceptor (D-π-A) systems. This architecture is fundamental to tuning the absorption and emission properties of the resulting molecules, making them suitable for a range of applications.

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

Derivatives of 2,1,3-benzoxadiazole and the closely related 2,1,3-benzothiadiazole (BTD) are key components in the development of materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) researchgate.netnih.gov. The incorporation of these electron-deficient heterocycles into organic molecules can enhance their electronic properties nih.gov. Due to its higher electronegativity compared to its sulfur analogue, 2,1,3-benzoxadiazole can lead to the formation of more coplanar and quinoidal structures, which can improve the stability of electronic devices nih.gov.

In the realm of organic photovoltaics, conjugated polymers based on 2,1,3-benzoxadiazole have been synthesized and investigated for their potential in solar cell applications rsc.orgacs.org. For instance, a study on donor-acceptor-donor molecules revealed that replacing a 2,1,3-benzothiadiazole unit with a 2,1,3-benzoxadiazole unit resulted in a significant improvement in the power conversion efficiency (PCE) of bulk heterojunction organic photovoltaic devices acs.org. Specifically, a tenfold increase in PCE was observed, partly attributed to a more favorable morphology in the donor-fullerene blends acs.org. One study reported that a benzoxadiazole-based polymer semiconductor, P(BDT-TT-BO), exhibited a power conversion efficiency of up to 7.05% in a polymer solar cell, which is comparable to some of the most efficient benzothiadiazole-based donor polymers acs.org.

The electronic and optical band gaps of these polymers are critical parameters for their performance in solar cells. For a series of synthesized 2,1,3-benzoxadiazole-based conjugated polymers, the electronic and optical band gaps were found to be in the ranges of 1.76-2.10 eV and 1.71-1.81 eV, respectively acs.org.

Table 1: Performance of select 2,1,3-Benzoxadiazole-based polymers in Organic Solar Cells

| Polymer | Electronic Band Gap (eV) | Optical Band Gap (eV) | Power Conversion Efficiency (%) |

|---|---|---|---|

| P1 | 1.83 | 1.81 | 10.33 |

| P2 | 1.86 | 1.76 | 6.43 |

Design of Fluorescent Probes and Chemosensors for Biological Imaging and Detection

The inherent fluorescence of the 2,1,3-benzoxadiazole core has been widely exploited in the design of fluorescent probes and chemosensors for biological imaging and the detection of various analytes nih.govnih.gov. The 7-nitro-2,1,3-benzoxadiazole moiety, in particular, is a common fluorophore used in the development of analyte-responsive fluorescent probes nih.govrsc.org.

These probes are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon binding to a specific target. This "turn-on" or "turn-off" response allows for the sensitive and selective detection of the target analyte. For example, a chemosensor based on a 4-fluoro and 7-mercapto-2,1,3-benzoxadiazole derivative was developed for the rapid and selective naked-eye detection of Hg²⁺ and Cu²⁺ ions electronicsandbooks.com. This sensor formed stable complexes with these ions, leading to distinct changes in its absorbance spectra, while other common metal ions did not cause significant spectral changes electronicsandbooks.com.